9-Deacetyl adrogolide
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Overview
Description
9-Deacetyl adrogolide is a synthetic compound that acts as a selective dopamine receptor D1 agonist. It is a derivative of adrogolide, which has been studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease and cocaine addiction . The compound is known for its high efficacy in activating dopamine receptors, which play a crucial role in various neurological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Deacetyl adrogolide involves several steps, starting from the precursor compound adrogolide. The key steps include:
Deacetylation: The removal of the acetyl group from adrogolide to produce this compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of adrogolide are subjected to deacetylation in batch reactors.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be used, allowing for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
9-Deacetyl adrogolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
9-Deacetyl adrogolide has several scientific research applications, including:
Chemistry: Used as a model compound to study dopamine receptor agonists and their interactions with receptors.
Biology: Investigated for its effects on neurological processes and potential therapeutic applications in neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.
Mechanism of Action
The mechanism of action of 9-Deacetyl adrogolide involves its interaction with dopamine receptors, particularly the D1 receptor subtype. The compound binds to these receptors, mimicking the action of dopamine, a neurotransmitter involved in regulating mood, movement, and cognition. This binding activates intracellular signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Adrogolide: The parent compound from which 9-Deacetyl adrogolide is derived.
Paclitaxel: Another compound with a similar structure but different pharmacological properties.
Uniqueness
This compound is unique due to its selective activation of dopamine D1 receptors, making it a valuable tool in neurological research and potential therapeutic applications. Its deacetylated form provides distinct pharmacokinetic properties compared to its parent compound, adrogolide .
Properties
CAS No. |
1027586-16-8 |
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Molecular Formula |
C20H23NO3S |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
[(1S,10R)-5-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-4-yl] acetate |
InChI |
InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-17(23)18(24-11(2)22)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |
InChI Key |
NJUODYIUKFWHNA-UZLBHIALSA-N |
Isomeric SMILES |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)O)OC(=O)C |
Canonical SMILES |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)O)OC(=O)C |
Origin of Product |
United States |
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